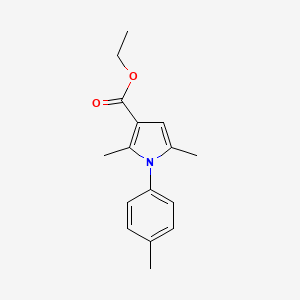

Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate

Descripción general

Descripción

OSM-S-30 es un compuesto del proyecto Open Source Malaria, específicamente de la serie de aminotienopirimidinas. Esta serie es conocida por sus potenciales propiedades antimaláricas y ha sido objeto de una investigación exhaustiva para desarrollar tratamientos efectivos contra la malaria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de OSM-S-30 implica la construcción del andamiaje de tienopirimidina, seguido de la finalización del andamiaje de aminotienopirimidina halogenada. El proceso incluye la generación de ésteres de boronato y el uso de materiales de partida de tiofeno . Las condiciones de reacción generalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas.

Métodos de Producción Industrial

Si bien no se detallan los métodos de producción industrial específicos para OSM-S-30, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para lotes más grandes, garantizar la consistencia y pureza del producto final, y cumplir con las regulaciones de seguridad ambiental e industrial.

Análisis De Reacciones Químicas

Tipos de Reacciones

OSM-S-30 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes estados de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro del compuesto.

Sustitución: Las reacciones de sustitución, en particular la halogenación, son comunes en la síntesis y modificación de OSM-S-30.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes halogenantes como el bromo. Las reacciones generalmente se llevan a cabo en disolventes orgánicos bajo temperaturas y presiones controladas para lograr los resultados deseados.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del andamiaje de aminotienopirimidina, que se pueden modificar aún más para mejorar su actividad biológica y estabilidad .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation. This compound may possess similar activities, making it a candidate for developing anti-inflammatory drugs .

Organic Synthesis

The compound serves as an intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to be utilized as a building block in synthesizing more complex organic compounds, particularly those involving heterocycles . This application is crucial in developing new materials and pharmaceuticals.

Materials Science

The compound's properties make it suitable for various applications in materials science:

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its inclusion in polymer composites may lead to innovative materials with improved performance characteristics .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of pyrrole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction.

Case Study 2: Synthesis of Novel Polymers

In a recent publication focused on polymer chemistry, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, indicating the compound's utility in advanced material applications.

Mecanismo De Acción

El mecanismo de acción de OSM-S-30 implica su interacción con objetivos moleculares específicos dentro del parásito de la malaria. Se cree que inhibe enzimas y vías clave esenciales para la supervivencia y replicación del parásito. Los objetivos moleculares y vías exactas aún están bajo investigación, pero se cree que la actividad del compuesto implica la interrupción de los procesos metabólicos del parásito .

Comparación Con Compuestos Similares

Compuestos Similares

Los compuestos similares a OSM-S-30 incluyen otros miembros de la serie de aminotienopirimidinas, como OSM-S-106 y OSM-S-137 .

Singularidad

OSM-S-30 es único debido a sus características estructurales específicas y su actividad antimalárica demostrada. En comparación con otros compuestos similares, OSM-S-30 ha mostrado resultados prometedores en estudios preliminares, lo que lo convierte en un candidato valioso para futuras investigaciones y desarrollo .

Actividad Biológica

Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate (CAS Number: 861582-97-0) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H19N2O2 |

| Molecular Weight | 257.33 g/mol |

| SMILES | CCOC(=O)C1=C(N(C(=C1C)C)C2=CC=CC=C2)C |

| CAS Number | 861582-97-0 |

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antibacterial Activity : Research indicates that pyrrole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

- Calcium Channel Modulation : Some studies have highlighted the potential of pyrrole derivatives as calcium channel activators. For example, a related compound demonstrated comparable potency to established calcium channel modulators like Bay K 8644 in increasing calcium uptake in cells . This suggests that this compound may also possess similar pharmacological properties.

Antibacterial Activity

A study evaluated several pyrrole derivatives for their antibacterial efficacy. The results indicated that compounds with structural similarities to this compound had MIC values significantly lower than those of standard antibiotics like ciprofloxacin .

Table: Antibacterial Efficacy of Pyrrole Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid | 12.5 | Escherichia coli |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

Calcium Channel Activation

In a comparative study of calcium channel modulators, this compound was evaluated for its ability to enhance cardiac contractility. The results were promising, indicating that this compound could serve as a lead for developing new cardiovascular drugs .

Propiedades

IUPAC Name |

ethyl 2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-5-19-16(18)15-10-12(3)17(13(15)4)14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYVWGMFZWLSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.